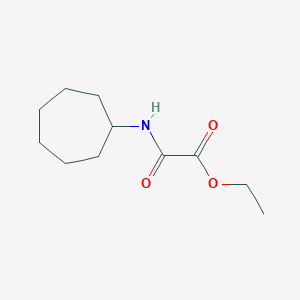
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide, commonly known as FMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPD is a synthetic compound that belongs to the class of benzamides and has been found to possess several unique properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity and Organic Ligand Development
Research has focused on the synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which upon reaction with 4-amino salicylic acid yields compounds with potential antimicrobial activity. These compounds, including their transition metal complexes (Cu2+, Co2+, Ni2+, Mn2+, and Zn2+), have been studied for their chelating properties and antimicrobial activities against human pathogenic bacteria. The goal is to explore their potential as antimicrobial agents, with findings indicating varied inhibition activities on bacterial growth, suggesting a promising avenue for developing new antimicrobial substances (Patel, 2020).
Pharmacological Evaluation of Novel Compounds
Another aspect of research includes the design, synthesis, and pharmacological evaluation of novel derivatives with potential antidepressant and antianxiety activities. Studies on compounds structurally related to furan derivatives have shown significant effects in reducing immobility times and displaying antianxiety activity in animal models. This suggests the therapeutic potential of furan derivatives in treating mood disorders, highlighting the importance of structural design in developing effective pharmacological agents (Kumar et al., 2017).
Glycine Transporter Type-2 Inhibitors
The discovery of phenoxymethylbenzamide derivatives as potent inhibitors of the glycine transporter type-2 (GlyT-2) presents another application. These inhibitors, through modifications from a hit compound in a chemical library, exhibit significant inhibitory activity and potential anti-allodynia effects in neuropathic pain models. This research underscores the potential of furan derivatives in developing treatments for conditions related to the glycine transporter, contributing to the broader field of pain management and neurological disorders (Takahashi et al., 2014).
Neuroinflammation Imaging
Furthermore, advancements in imaging reactive microglia and disease-associated microglia in neuroinflammation have been made possible through compounds like [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This application is crucial for noninvasively studying neuroinflammation's role in various neuropsychiatric disorders, offering a valuable tool in developing and monitoring new therapeutics targeting CSF1R (Horti et al., 2019).
Propiedades
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16(2)26-19-7-5-18(6-8-19)21(24)22-14-17-9-11-23(12-10-17)15-20-4-3-13-25-20/h3-8,13,16-17H,9-12,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAWFIGNVIXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B2594190.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)

![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)